molecular formula C16H19NO4 B1383829 Benzoylecgonine-d8 CAS No. 205446-21-5

Benzoylecgonine-d8

Cat. No. B1383829
CAS RN: 205446-21-5
M. Wt: 297.37 g/mol
InChI Key: GVGYEFKIHJTNQZ-NZWMRTFUSA-N
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Description

Benzoylecgonine-d8 is a stable-labeled internal standard used for the quantification of benzoylecgonine . Benzoylecgonine is the primary metabolite and major biomarker of cocaine . Therefore, its presence in urine can determine cocaine consumption .


Synthesis Analysis

The synthesis of Benzoylecgonine-d8 involves LC/MS/MS methods . These methods are often less complicated than previously employed GC/MS methods because they do not typically require a derivatization step . The extraction method described provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .


Molecular Structure Analysis

The full chemical name of Benzoylecgonine-d8 is 3-Pentadeuterobenzoyloxy-8-trideuteromethyl-8-azabicyclo [3.2.1] octane-2-carboxylic acid . Its molecular weight is 297.38 . The formula is C16H11D8NO4 .


Chemical Reactions Analysis

Cocaine hydrolysis to benzoylecgonine occurs enzymatically (in the liver), as well as without catalysts at alkaline pH . The extraction method described in this application note provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .


Physical And Chemical Properties Analysis

Benzoylecgonine-d8 appears as a white to off-white crystalline powder . It has a melting point of over 180 degrees Celsius . The optical rotation is -52 ± 4 (c=1, methanol) .

Safety And Hazards

Benzoylecgonine-d8 is classified as a highly flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, and not smoking .

Future Directions

Benzoylecgonine-d8 is available as reference material (bulk powder and/or solution) and as calibrated, Ready-to-Use, certified reference material (CRM) . This product is designed for qualitative and quantitative protocols and can be used for forensic, toxicology, research, and other chemical/biochemical analytical applications .

properties

IUPAC Name

(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGYEFKIHJTNQZ-NZWMRTFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylecgonine-d8

CAS RN

205446-21-5
Record name 205446-21-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the purpose of using Benzoylecgonine-d8 in the analysis of cocaine and its metabolites?

A1: Benzoylecgonine-d8 is a deuterated analog of benzoylecgonine, a primary metabolite of cocaine. It serves as an internal standard in analytical techniques like LC-MS/MS []. Internal standards are crucial for accurate quantification, correcting for variations during sample preparation and analysis. Since Benzoylecgonine-d8 has a nearly identical chemical structure to benzoylecgonine, it exhibits similar behavior during extraction and ionization, but with a distinct mass difference detectable by mass spectrometry. This allows researchers to accurately determine the concentration of benzoylecgonine in a sample by comparing its signal to the known concentration of the added Benzoylecgonine-d8.

Q2: How does the use of Benzoylecgonine-d8 improve the reliability of drug quantification in hair samples?

A2: Analyzing drugs in hair samples, like in the study using guinea pig hair [], presents unique challenges. Drug concentrations are often low, and the extraction process from hair can be complex and prone to variability. Using Benzoylecgonine-d8 as an internal standard significantly improves the reliability of quantification by:

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